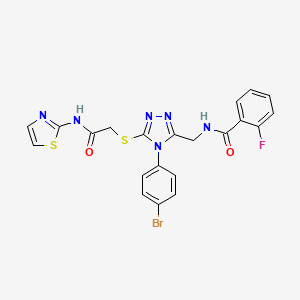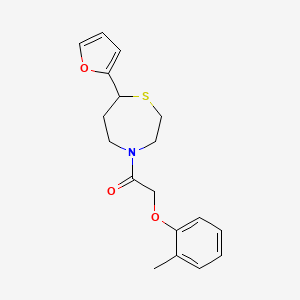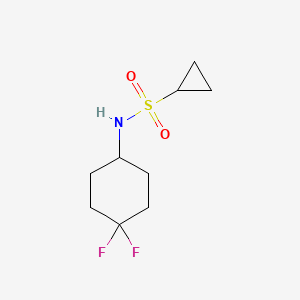
5-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The molecule of interest is part of a class of compounds that often finds applications in medicinal chemistry due to the presence of pyrazine, piperidine, and pyridone moieties. These groups are known for their diverse pharmacological activities, although the specific applications related to drug use and dosages are excluded from this discussion as requested.
Synthesis Analysis
The synthesis of complex molecules like "5-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one" often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, three-component condensation reactions involving β-ketonitriles, aldehydes, and semistabilized pyridinium ylide precursors have been utilized in the synthesis of related compounds, showcasing diverse regioselectivity and the formation of multiple bonds in one-pot transformations (Demidov et al., 2021).
Molecular Structure Analysis
The structural analysis of molecules similar to the one often employs techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (DFT calculations). These techniques help in understanding the conformation, electronic structure, and reactivity of the molecule. For example, the synthesis and structural elucidation of pyrazolo[1,5-a]pyrimidine derivatives incorporating pyridine moieties have been reported, highlighting the importance of molecular structure investigations in designing compounds with desired properties (Shawish et al., 2021).
Chemical Reactions and Properties
Chemical properties of molecules like "5-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one" can be diverse and depend significantly on the functional groups present. Reactions may include nucleophilic substitution, electrophilic addition, and redox reactions. The presence of pyrazine, piperidine, and pyridone groups can influence the molecule's reactivity towards acids, bases, and various reagents.
Physical Properties Analysis
The physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of the molecule in different environments. These properties are influenced by the molecule's structural features, including molecular weight, polarity, and hydrogen bonding potential.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity patterns, are defined by the molecule's functional groups. The piperidine moiety might impart basic characteristics, while the pyridone group could contribute to the molecule's acidity and nucleophilicity.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of heterocyclic compounds, including pyrazolo[4,3-c]pyridines, pyrido[4,3-d]pyrimidines, and related structures, have been extensively studied. These compounds are synthesized through various chemical reactions, involving the formation of fused ring systems that exhibit significant biological activities. For instance, compounds with pyrazolo[4,3-c]pyridine and pyrido[4,3-d]pyrimidine structures have been synthesized and evaluated for their antiviral and cytotoxic properties, demonstrating the versatility of these heterocycles in drug design and development (El-Subbagh et al., 2000).
Biological Evaluation and Potential Applications
The biological evaluation of heterocyclic compounds reveals their potential as therapeutic agents. For example, specific synthesized heterocycles have shown activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity. This indicates the potential of such compounds in antiviral and anticancer therapy, highlighting their importance in medicinal chemistry and drug discovery efforts (El-Subbagh et al., 2000).
properties
IUPAC Name |
5-(3-pyrazin-2-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-13-4-3-11(8-18-13)15(21)19-7-1-2-12(10-19)22-14-9-16-5-6-17-14/h3-6,8-9,12H,1-2,7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVWCLGGZRHMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

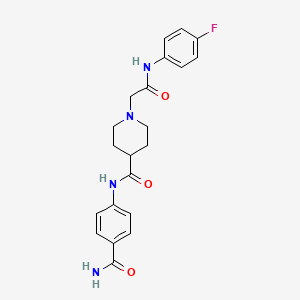
![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)
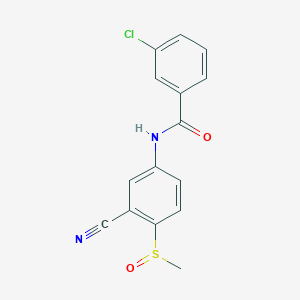
![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)
![6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2490540.png)
![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)
![7-oxo-5-propyl-N-(3-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2490544.png)
![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2490545.png)
![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490546.png)
